molecular formula C33H40O8 B1246217 Morinol A

Morinol A

Cat. No.: B1246217
M. Wt: 564.7 g/mol
InChI Key: DHPIOVHVFXYRTA-MGRUWCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morinol A is a sesquilignan isolated from the roots of Morina chinensis, a traditional Chinese medicinal herb. Its molecular formula is C₃₃H₄₀O₈ (molecular weight: 564.68 g/mol) . Structurally, this compound belongs to the neolignan family, characterized by a diarylpentane backbone. Unique among morinols, this compound lacks a skipped diene (C7-C8 bond hydration) found in other family members like Morinol I, which instead exhibits a conjugated diene system (C7-C8 and C9′-C8′) .

Properties

Molecular Formula

C33H40O8

Molecular Weight

564.7 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[(3S,5R,6R)-6-(3,4-dimethoxyphenyl)-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]oxan-3-yl]methanol

InChI

InChI=1S/C33H40O8/c1-35-26-13-10-21(16-29(26)38-4)8-7-9-23-17-25(32(34)22-11-14-27(36-2)30(18-22)39-5)20-41-33(23)24-12-15-28(37-3)31(19-24)40-6/h7-8,10-16,18-19,23,25,32-34H,9,17,20H2,1-6H3/b8-7+/t23-,25+,32?,33-/m1/s1

InChI Key

DHPIOVHVFXYRTA-MGRUWCHMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C[C@@H]2C[C@@H](CO[C@H]2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CCC2CC(COC2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC

Synonyms

morinol A

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences:

  • Morinol A vs. B: Stereochemical inversion at C7/C8 and C7′/C8′ positions reduces anti-inflammatory efficacy in this compound .
  • This compound vs. I: Morinol I’s conjugated diene system (vs. This compound’s hydration at C7-C8) leads to distinct NMR profiles and unresolved bioactivity .
  • This compound vs. Galanganal: Both have diarylpentane backbones, but galanganal’s C7 alkene geometry enhances receptor binding specificity .

Functional Comparison with Bioactive Derivatives

Functional Insights:

  • Substituent Effects: Aromatic (e.g., phenyl) or electron-withdrawing (e.g., nitrophenyl) groups at 7″ enhance cytotoxicity by 4–7× compared to this compound .
  • 7′-Benzylhydroxyl Group : Critical for activity; removal abolishes cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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